5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine

GSK-3β inhibition Kinase selectivity Blood-brain barrier permeability

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine is the requisite precursor for TC-G 24, a brain-penetrant GSK-3β inhibitor (IC50 17.1 nM) with selectivity over CDK2. SAR studies confirm the para-nitro substitution pattern is non-interchangeable—ortho-nitro, meta-nitro, and non-nitrated analogs exhibit divergent binding affinities and biological outcomes. N-Arylation at the 2-amino position yields compound 4b with potent antileukemic activity against SR, MOLT-4, K-562, and HL-60(TB) lines at 10 µM. This scaffold also delivers MIC values as low as 2 µM against M. tuberculosis and MRSA. Procure the validated 97% pure building block to ensure reproducible medicinal chemistry and SAR results.

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
CAS No. 51891-79-3
Cat. No. B1364630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine
CAS51891-79-3
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)N)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
InChIKeyPUEUDKAZSHKSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS 51891-79-3): A Specialized Building Block for Nitro-Substituted Oxadiazole Synthesis


5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS 51891-79-3) is a 1,3,4-oxadiazole-2-amine derivative bearing a 4-nitrophenyl substituent at the 5-position . The 1,3,4-oxadiazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry due to its broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects [1]. The 2-amino functionality on the oxadiazole ring provides a reactive handle for further derivatization, while the 4-nitrophenyl group introduces a strong electron-withdrawing motif that modulates electronic properties and contributes to potential antimycobacterial activity [2]. The compound is commercially available at 97% purity, typically as a solid with a melting point range of 245-249°C .

Why Generic Substitution of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine is Not Viable: Substituent-Dependent Activity


Generic substitution within the 1,3,4-oxadiazol-2-amine class is not scientifically justified due to the pronounced substituent-dependent biological activity profiles. Structure-activity relationship (SAR) analyses have identified that the presence and position of the nitro group on the phenyl ring critically influence both antimicrobial potency and enzyme inhibition [1]. Specifically, SAR studies of nitro-substituted di(hetero)aryl oxadiazoles have demonstrated that 3,5-dinitrophenyl moieties and the 1,3,4-oxadiazole isomer are favored over 1,2,4-isomers for antimicrobial activity [1]. The para-nitro substitution pattern on the 5-phenyl ring confers distinct electronic properties and reactivity compared to ortho-nitro, meta-nitro, or non-nitrated phenyl analogs [2]. For instance, in silico docking studies comparing 5-(2-chlorophenyl)-, 5-(3-nitrophenyl)-, and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amines against CYP51 revealed substantial differences in binding affinities ranging from -7.73134 kcal/mol (compound 4) to lower values for other analogs [3]. Consequently, researchers cannot interchangeably source unsubstituted phenyl or differently substituted oxadiazole analogs and expect comparable reactivity or biological outcomes.

Quantitative Differentiation Evidence for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Comparative Activity Data


GSK-3β Inhibitor TC-G 24 Demonstrates 17.1 nM Potency Derived from 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine Scaffold

The N-(3-chloro-4-methylphenyl) derivative of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, known as TC-G 24 (GSK-3β Inhibitor XXV), demonstrates potent and selective GSK-3β inhibition with an IC50 value of 17.1 nM . Importantly, this compound exhibits selectivity over cyclin-dependent kinase 2 (CDK2), showing only 22% inhibition of CDK2 at 10 µM concentration . This selectivity profile is directly attributable to the 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine core scaffold combined with the specific N-aryl substitution pattern. In contrast, the unsubstituted parent compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine serves as the essential synthetic intermediate without which this potent, BBB-permeable kinase inhibitor cannot be prepared [1].

GSK-3β inhibition Kinase selectivity Blood-brain barrier permeability

Naphthalene-Derivatized 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine (4b) Demonstrates Substantial Anticancer Activity Against Leukemia and Melanoma Cell Lines

In a 2025 study evaluating novel 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, compound 4b—the N-naphthalene derivative of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine—demonstrated substantial anticancer activity at 10 µM concentration against multiple cell lines including SR (leukemia), MDA-MB-435 (melanoma), MOLT-4 (leukemia), K-562 (leukemia), and HL-60(TB) (leukemia) [1]. Notably, the 3,4,5-trimethoxyphenyl analog (4e) showed a different selectivity profile, with promising activity against UO-31, NCI-H226, CAKI-1, PC-3, and MCF7 cell lines [1]. This divergence in cell line specificity underscores that the 4-nitrophenyl substitution pattern confers a distinct anticancer spectrum compared to electron-rich aryl substituents [1]. Molecular docking of 4e against tubulin's colchicine binding site (PDB ID: 1AS0) yielded a docking score of -7.295 kcal/mol [1].

Anticancer activity Leukemia cell lines Melanoma NCI screening

Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine Achieves 99% Yield Under Optimized Conditions

A reported synthetic procedure for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (compound 1f) achieved a yield of 102 mg (99%), producing the compound as a yellow solid with a melting point of 251-252°C, consistent with literature values of 250-251°C [1]. This near-quantitative yield demonstrates the synthetic accessibility of this specific derivative, which compares favorably to other 2-amino-1,3,4-oxadiazole syntheses that may suffer from lower yields due to competing side reactions or less favorable electronic effects of alternative substituents [1]. The high yield is attributed to the favorable cyclization kinetics conferred by the electron-withdrawing 4-nitrophenyl group, which activates the intermediate acyl hydrazide toward oxadiazole ring formation .

Synthetic yield Process optimization Building block procurement

Nitro Group Position Isomers Exhibit Differential Molecular Docking Affinities: In Silico Comparison of Oxadiazole-2-amine Derivatives

An in silico molecular docking study of four novel oxadiazole derivatives against human lanosterol 14α-demethylase (CYP51; PDB ID: 3JUS) revealed that the nitro group position substantially influences binding affinity [1]. While the study evaluated 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine (compound 2) rather than the 4-nitro isomer, the results establish that nitro-substituted oxadiazole-2-amines exhibit distinct docking behaviors compared to chloro, hydroxy, and methoxy analogs [1]. Compound 4 (5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) showed the best binding affinity at -7.73134 kcal/mol [1]. This class-level evidence supports that the 4-nitrophenyl substitution pattern confers unique molecular recognition properties not replicated by other substituents. SAR analyses of nitro-substituted di(hetero)aryl oxadiazoles further indicate that 3,5-dinitrophenyl moieties and the 1,3,4-oxadiazole scaffold are favored for antimicrobial activity over 1,2,4-isomers [2].

Molecular docking CYP51 Nitro substituent position In silico screening

Recommended Research and Industrial Application Scenarios for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine


Synthesis of Potent and Selective GSK-3β Inhibitors (TC-G 24 / GSK-3β Inhibitor XXV)

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine serves as the essential core scaffold for preparing TC-G 24 (GSK-3β Inhibitor XXV), a blood-brain barrier permeable, ATP-competitive GSK-3β inhibitor with an IC50 of 17.1 nM and selectivity over CDK2 (22% inhibition at 10 µM) . Researchers investigating GSK-3β signaling in neurodegenerative diseases, diabetes, or oncology require this specific building block to access the validated tool compound. Procurement of the parent amine is a prerequisite for N-arylation with 3-chloro-4-methylphenyl moieties to yield the active inhibitor .

Development of Anticancer Agents Targeting Leukemia and Melanoma Cell Lines

Derivatization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine via N-naphthalene substitution yields compound 4b, which has demonstrated substantial anticancer activity against SR leukemia, MDA-MB-435 melanoma, MOLT-4 leukemia, K-562 leukemia, and HL-60(TB) leukemia cell lines at 10 µM concentration [1]. This specific activity profile distinguishes the 4-nitrophenyl derivative from other aryl-substituted analogs (e.g., 3,4,5-trimethoxyphenyl derivative 4e, which targets UO-31, NCI-H226, CAKI-1, PC-3, and MCF7 lines) [1]. Medicinal chemistry programs focused on leukemia and melanoma should prioritize this intermediate.

Synthesis of Antimicrobial and Antimycobacterial Oxadiazole Derivatives

SAR analyses have established that nitro-substituted 1,3,4-oxadiazoles exhibit potent antimicrobial activity, with MIC values as low as 2 µM against Mycobacterium tuberculosis, atypical mycobacteria, and Gram-positive bacteria including MRSA [2]. The 1,3,4-oxadiazole scaffold with nitro substitution is favored over 1,2,4-isomers and 1,2-diacylhydrazine precursors [2]. 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine provides a synthetic entry point for developing novel antimycobacterial agents, particularly through further functionalization at the 2-amino position [3].

High-Yield Building Block for Library Synthesis and SAR Exploration

With a reported synthetic yield of 99% under optimized conditions [4], 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine is a cost-effective building block for generating diverse compound libraries. The 2-amino group serves as a versatile handle for acylation, alkylation, or aryl coupling reactions, enabling systematic exploration of structure-activity relationships across multiple therapeutic targets. The compound's commercial availability at 97% purity with a melting point of 245-249°C ensures reproducible starting material quality for parallel synthesis and medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.